molecular formula C12H12N2O B11903029 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 14490-04-1

8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B11903029
CAS No.: 14490-04-1
M. Wt: 200.24 g/mol
InChI Key: LWGVERXPONLHEZ-UHFFFAOYSA-N
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Description

8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of indole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired tricyclic indole compound in good yield.

Industrial Production Methods

the Fischer indole synthesis remains a viable method for large-scale production due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:

Properties

CAS No.

14490-04-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

8-methyl-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C12H12N2O/c1-7-3-2-4-8-9-5-6-13-12(15)11(9)14-10(7)8/h2-5,11,14H,6H2,1H3,(H,13,15)

InChI Key

LWGVERXPONLHEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CCNC(=O)C3N2

Origin of Product

United States

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